REACTION_CXSMILES
|
[C:1]([C:3]1[C:8](OC)=[CH:7][C:6]([CH2:11][C:12]([OH:14])=[O:13])=[C:5](F)[CH:4]=1)#[N:2].C(OC(C)(C)C)(=O)CC(OC(C)(C)C)=O.[Br:31]C1C=C(C=CC=1F)C#N>>[Br:31][C:8]1[CH:7]=[C:6]([CH2:11][C:12]([OH:14])=[O:13])[CH:5]=[CH:4][C:3]=1[C:1]#[N:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C=C1OC)CC(=O)O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC(C)(C)C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C#N)C=CC1F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1C#N)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |